

Protocol for Aspirin (Acetylsalicylic Acid) Stability Assay

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Compound of Interest

Compound Name: Sureptil
CAS No.: 79121-49-6
Cat. No.: B1237876

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

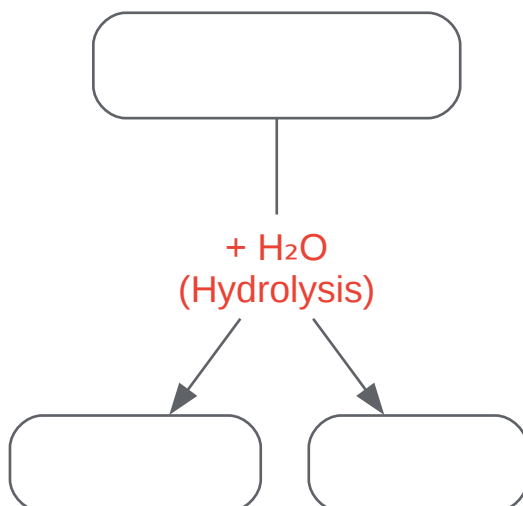
Stability testing is a critical component of drug development and quality control, providing evidence on how the quality of a drug substance or product changes over time under the influence of environmental factors like temperature, humidity, and light.^{[1][2][3]} This protocol provides a comprehensive framework for conducting a stability assay of Aspirin (acetylsalicylic acid), a widely used nonsteroidal anti-inflammatory drug (NSAID). Aspirin's stability is primarily challenged by its susceptibility to hydrolysis, which degrades it into salicylic acid and acetic acid.^{[4][5][6]} This degradation can impact the drug's efficacy and safety. The following procedures are based on International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and robust data generation.^{[1][2][7]}

Principle

The primary degradation pathway for Aspirin is hydrolysis of the ester linkage, yielding salicylic acid and acetic acid.[4][5][8] The rate of this reaction is influenced by pH, temperature, and moisture.[4][9] A stability-indicating analytical method, typically Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), is used to separate and quantify Aspirin in the presence of its degradation products, primarily salicylic acid.[10][11] By subjecting Aspirin to accelerated and long-term storage conditions, as well as forced degradation, its stability profile, shelf-life, and appropriate storage conditions can be determined.[2][3]

Chemical Degradation Pathway

Aspirin undergoes hydrolysis, breaking down into salicylic acid and acetic acid. This reaction is catalyzed by acidic or basic conditions and accelerated by heat.[4][9]



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Caption: Hydrolysis of Aspirin into Salicylic Acid and Acetic Acid.

Materials and Reagents

- Equipment:
 - Analytical Balance
 - HPLC system with UV detector (e.g., LC-20AD with SPD-20A UV-vis detector)[12]
 - C18 HPLC Column (e.g., 150 mm x 4.6 mm, 5 μ m)[10][13]

- pH Meter
- Stability Chambers (controlled temperature and humidity)
- Photostability Chamber
- Water Bath or Dry Heat Oven
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Syringe filters (0.45 µm)
- Chemicals and Reagents:
 - Aspirin reference standard and test substance
 - Salicylic acid reference standard
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Orthophosphoric acid or Glacial acetic acid[10][11]
 - Hydrochloric acid (HCl)
 - Sodium hydroxide (NaOH)
 - Hydrogen peroxide (H₂O₂)
 - Purified water (HPLC grade)

Experimental Protocols

5.1. Stability-Indicating HPLC Method

A validated stability-indicating method is required to quantify Aspirin and its degradants.

- Column: C18 (150 mm x 4.6 mm, 5 µm)[13]

- Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.1% orthophosphoric acid) in a ratio such as 55:45 v/v.[11]
- Flow Rate: 1.0 mL/min[10][11]
- Detection Wavelength: 237 nm[11]
- Column Temperature: 30 °C[11]
- Injection Volume: 20 µL
- Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[11]

5.2. Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[3][12]

- Preparation: Prepare stock solutions of Aspirin (e.g., 1 mg/mL) in a suitable solvent like methanol.[10][12]
- Acid Hydrolysis: Mix the stock solution with 0.1N HCl and reflux at 80°C for a specified time (e.g., 3 hours).[10] Neutralize the solution before injection.
- Base Hydrolysis: Mix the stock solution with 0.1N NaOH and reflux at 80°C for a specified time (e.g., 3 hours).[10] Neutralize the solution before injection. Aspirin is particularly susceptible to alkaline hydrolysis.[13][14]
- Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time (e.g., 3 hours).[15]
- Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C) for a specified period.[15]
- Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]

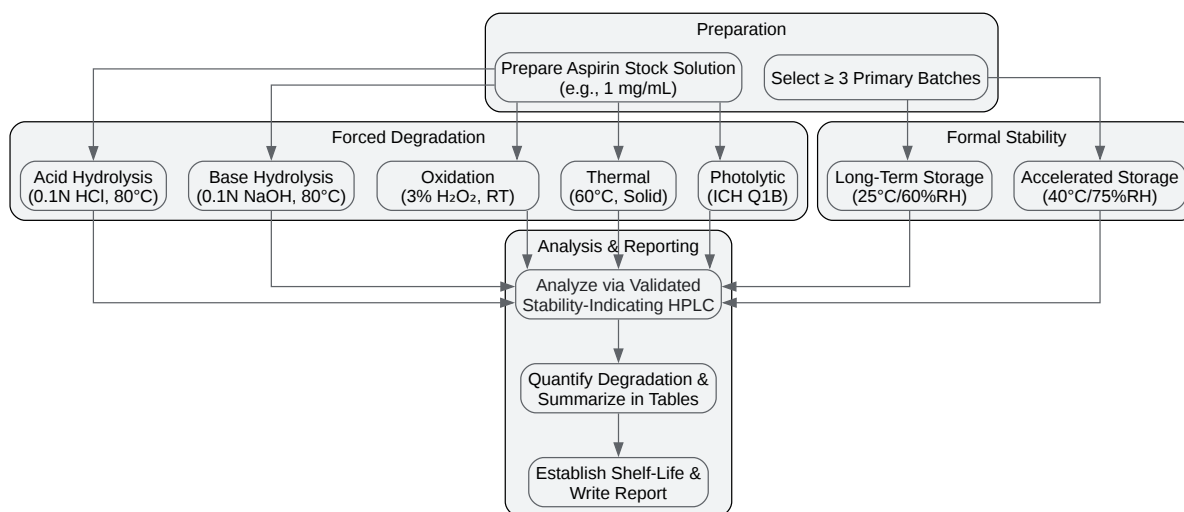
- Analysis: Analyze all stressed samples by the validated HPLC method alongside an unstressed control sample to calculate the percent degradation.[11]

5.3. Formal Stability Studies (ICH Q1A(R2))

Formal studies are conducted on at least three primary batches of the drug substance.[2][3]

- Storage Conditions:
 - Long-Term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$.
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$.
- Testing Frequency:
 - Long-Term: Typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[2][3]
 - Accelerated: A minimum of three time points, including initial, 3 months, and 6 months.[2][3]
- Procedure:
 - Package the drug substance in a container closure system that simulates the proposed marketing pack.
 - Place the samples in the respective stability chambers.
 - At each time point, withdraw samples and analyze for assay (potency) and degradation products using the validated HPLC method.

Experimental Workflow Diagram



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Caption: Workflow for Aspirin Stability Assay.

Data Presentation

Quantitative data from stability studies should be summarized in tables for clear interpretation.

Table 1: Summary of Forced Degradation Studies

Stress Condition	Reagent/Condition	Duration	Aspirin Degradation (%)	Salicylic Acid Formation (%)
Acid Hydrolysis	0.1N HCl	3 hours @ 80°C	32.63%	31.5%
Base Hydrolysis	0.1N NaOH	3 hours @ 80°C	>50% ^[14]	>48%
Oxidation	3% H ₂ O ₂	3 hours @ RT	15.48% ^[15]	14.9%
Thermal	Dry Heat	24 hours @ 60°C	0.37% ^[15]	<0.3%
Photolytic	ICH Q1B	N/A	<1.0%	<1.0%

Note: Data are representative examples from literature and may vary based on specific experimental conditions.

Table 2: Accelerated Stability Data (40°C / 75% RH)

Time Point	Aspirin Assay (%)	Salicylic Acid (%)	Total Impurities (%)
Initial (T=0)	100.1	<0.05	0.08
1 Month	99.2	0.75	0.80
3 Months	97.5	2.35	2.45
6 Months	95.3	4.50	4.65

Note: Acceptance criteria for assay and impurities depend on the product specification.

Conclusion

This protocol outlines a systematic approach for evaluating the stability of Aspirin according to ICH guidelines. The provided methodologies for forced degradation and formal stability studies, coupled with a validated stability-indicating HPLC method, will generate robust data essential for determining re-test periods, shelf-life, and appropriate storage conditions. Careful adherence to these procedures is crucial for ensuring the quality, safety, and efficacy of Aspirin-containing drug products.

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